

Ezatiostat Hydrochloride: A Tripeptide Glutathione Analog for Hematopoietic Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ezatiostat Hydrochloride	
Cat. No.:	B1593417	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ezatiostat hydrochloride, also known as TLK199, is a novel synthetic tripeptide analog of glutathione under investigation for the treatment of myelodysplastic syndromes (MDS) and other conditions characterized by cytopenias.[1][2] As a prodrug, ezatiostat is systemically absorbed and subsequently metabolized to its active form, TLK117.[1][3] This active metabolite selectively inhibits Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in the regulation of cellular proliferation, differentiation, and apoptosis.[1][4] This technical guide provides a comprehensive overview of the core scientific principles of **ezatiostat hydrochloride**, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Mechanism of Action

Ezatiostat's therapeutic effects are mediated through the inhibition of GSTP1-1 by its active metabolite, TLK117.[1][4] GSTP1-1 is an enzyme that is frequently overexpressed in various cancer cells and is known to negatively regulate the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction.[1][4]

The key steps in the mechanism of action are as follows:

- Prodrug Conversion: Ezatiostat, a diethyl ester, is readily absorbed and intracellularly converted by esterases into its active diacid form, TLK117.[5]
- GSTP1-1 Inhibition: TLK117 selectively binds to and inhibits the activity of GSTP1-1.[1][4] This inhibition disrupts the interaction between GSTP1-1 and JNK.[4]
- JNK Pathway Activation: The release of JNK from GSTP1-1 inhibition leads to its phosphorylation and subsequent activation.[4][5]
- Downstream Cellular Effects: Activated JNK phosphorylates downstream transcription factors, such as c-Jun, which then translocate to the nucleus and modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.[1][6] In hematopoietic progenitor cells, this signaling cascade promotes growth and maturation, while in certain malignant cells, it can induce apoptosis.[7][8]

Core Data Summary Preclinical Efficacy and Potency

The following table summarizes the key in vitro potency and efficacy data for ezatiostat and its active metabolite, TLK117.

Compound	Assay	Cell Line/Enzym e	Parameter	Value	Reference(s
TLK117	GSTP1-1 Inhibition	Purified Enzyme	Ki	0.4 μΜ	[4][5]
Ezatiostat (TLK199)	Cell Viability	HT29 (human colon adenocarcino ma)	IC50	22 μΜ	[5]
SW620, LoVo, Caco2 (human colon adenocarcino ma)	IC50	26-28 μΜ	[5]		
Ezatiostat Analogs	Cell Viability	HL-60 (human promyelocytic leukemia)	CC50	6-17 μΜ	[2]

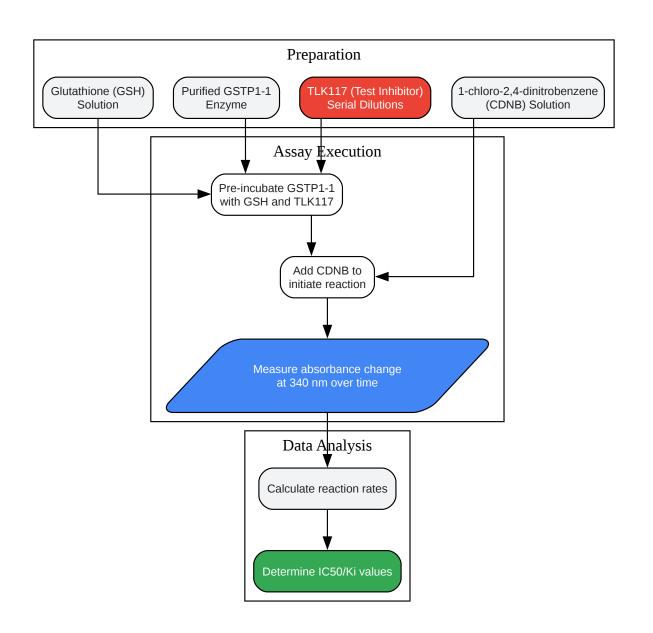
Clinical Pharmacokinetics

Pharmacokinetic parameters of ezatiostat and its primary metabolites were evaluated in patients with myelodysplastic syndrome.

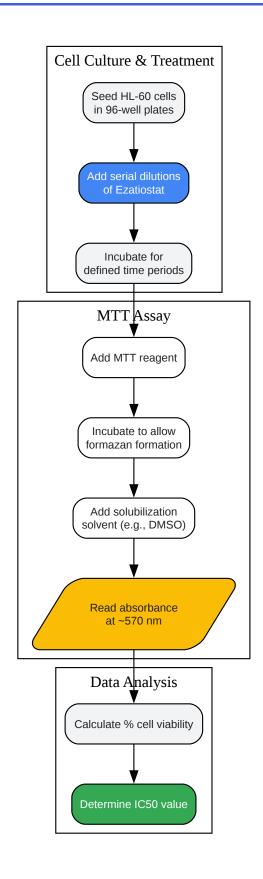
Compound	Parameter	Value	Reference(s)
Ezatiostat	Elimination Half-life (t½)	0.20 h	[9]
AUC/dose	0.008 h/L	[9]	
Distribution Half-life	0.03 h	[9]	_
TLK236 (metabolite)	Elimination Half-life (t½)	2.65 h	[9]
AUC/dose	0.341 h/L	[9]	
TLK117 (active metabolite)	Elimination Half-life (t½)	0.24–0.60 h	[9]
AUC/dose	0.0116 h/L	[9]	

Clinical Efficacy in Myelodysplastic Syndrome (MDS)

Clinical trials have demonstrated the potential of ezatiostat to improve hematologic parameters in patients with MDS.


Study Phase	Patient Population	Endpoint	Response Rate	Reference(s)
Phase 1/2a (IV formulation)	Trilineage Cytopenia	Trilineage Response	25% (4 of 16 patients)	[1]
Erythroid Cytopenia	Hematologic Improvement- Erythroid (HI-E)	24% (9 of 38 patients)	[1]	
Neutropenia	Hematologic Improvement- Neutrophil (HI-N)	42% (11 of 26 patients)	[1]	_
Thrombocytopeni a	Hematologic Improvement- Platelet (HI-P)	50% (12 of 24 patients)	[1]	_
Phase 1 (oral formulation)	Low to Intermediate-2 Risk MDS	Hematologic Improvement (HI)	17 responses at 200-6000 mg/day	[8][9]
11 responses at 4000-6000 mg/day	[8][9]			

Signaling Pathway and Experimental Workflow Diagrams


Ezatiostat Hydrochloride Mechanism of Action

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bocsci.com:443 [bocsci.com:443]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Telintra as an Inhibitor of Glutathione S-Transferase P PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ezatiostat Hydrochloride: A Tripeptide Glutathione Analog for Hematopoietic Stimulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593417#ezatiostat-hydrochloride-as-a-tripeptide-analog-of-glutathione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com